N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety linked to a purine base, which is a fundamental structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine typically involves the coupling of a benzodioxole derivative with a purine base. One common method is the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction often employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as BINAP, under basic conditions with cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. In cancer research, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines. This is achieved through its interaction with microtubules and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-9H-purin-6-amine is unique due to its combination of a benzodioxole moiety and a purine base. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
20366-90-9 |
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Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H11N5O2/c1-2-9-10(20-7-19-9)3-8(1)4-14-12-11-13(16-5-15-11)18-6-17-12/h1-3,5-6H,4,7H2,(H2,14,15,16,17,18) |
InChI Key |
YRSAPERCOVONIV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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